molecular formula C12H21NOS B7586466 (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone

(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone

Cat. No. B7586466
M. Wt: 227.37 g/mol
InChI Key: KUICHCGNVMQXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone, also known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition and aquaculture. DMPT is a sulfur-containing compound that is used as a feed additive for various animals, including fish, shrimp, and poultry. The compound is known for its ability to enhance the growth and development of these animals, leading to increased productivity and profitability for farmers and producers.

Mechanism of Action

The mechanism of action of (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone is not fully understood, but it is believed to act through the modulation of the hypothalamic-pituitary-gonadal axis and the growth hormone-insulin-like growth factor axis. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has been shown to increase the secretion of luteinizing hormone and growth hormone, leading to increased protein synthesis and growth. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone may also act as an antioxidant and modulate the expression of genes involved in the immune response and stress response.
Biochemical and Physiological Effects:
(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has been shown to have various biochemical and physiological effects on animals. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone can increase the activity of digestive enzymes, leading to improved feed digestion and absorption. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone can also increase the expression of genes involved in lipid metabolism, leading to improved energy utilization and reduced fat deposition. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has been shown to have beneficial effects on the immune system, including increased phagocytic activity and cytokine production. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone can also modulate the stress response of animals, leading to improved adaptability and disease resistance.

Advantages and Limitations for Lab Experiments

(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has several advantages for use in lab experiments. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone is a stable and easily synthesized compound that can be added to animal feed at low concentrations. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has been shown to have a wide range of effects on animal growth and development, making it a versatile tool for researchers. However, (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone also has some limitations. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has not been extensively studied for its long-term effects on animal health and may have unknown side effects. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone may also interact with other compounds in animal feed, leading to unpredictable effects.

Future Directions

There are several future directions for research on (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone. One area of research is the optimization of (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone dosage and administration for different animal species and growth stages. Another area of research is the investigation of the long-term effects of (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone on animal health and the environment. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone may also have potential applications in the field of human nutrition and health, as it has been shown to have antioxidant and anti-inflammatory properties. Overall, (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone is a promising compound with many potential applications in animal nutrition and beyond.

Synthesis Methods

(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone can be synthesized through a simple and efficient method using readily available starting materials. The synthesis involves the reaction of 2,6-dimethylpiperidine with thiolane-2-carboxylic acid and is catalyzed by a base such as sodium hydroxide. The reaction yields (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone as a white crystalline solid with a high purity and yield. The synthesis method is scalable and can be easily adapted for large-scale production.

Scientific Research Applications

(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has been extensively studied for its effects on animal growth and development. Research has shown that (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone can increase feed intake, improve feed conversion efficiency, and enhance the growth rate of various animals, including fish, shrimp, and poultry. (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has also been shown to have beneficial effects on the immune system and stress response of animals, leading to improved health and disease resistance. In addition, (2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential as a natural alternative to antibiotics in animal feed, as it has been shown to have antimicrobial properties.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NOS/c1-9-5-3-6-10(2)13(9)12(14)11-7-4-8-15-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICHCGNVMQXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2CCCS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylpiperidin-1-yl)-(thiolan-2-yl)methanone

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